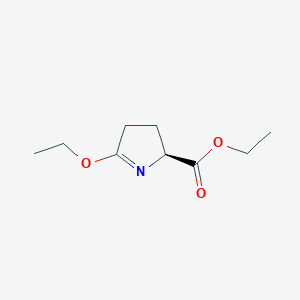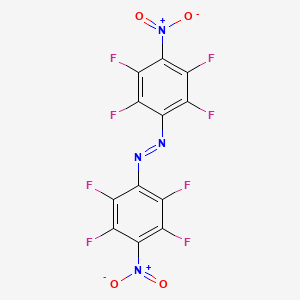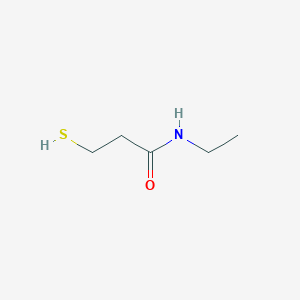
2-(Tribromomethyl)-4(3H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Tribromomethyl)-4(3H)-quinazolinone is a heterocyclic organic compound that features a quinazolinone core with a tribromomethyl substituent at the 2-position. Quinazolinones are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tribromomethyl)-4(3H)-quinazolinone typically involves the bromination of a quinazolinone precursor. One common method is the reaction of 2-methyl-4(3H)-quinazolinone with bromine in the presence of a suitable solvent like acetic acid. The reaction conditions usually require controlled temperatures to ensure selective bromination at the 2-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the bromine safely and efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Tribromomethyl)-4(3H)-quinazolinone can undergo various chemical reactions, including:
Substitution Reactions: The tribromomethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine might yield a 2-(aminomethyl)-4(3H)-quinazolinone derivative.
Wissenschaftliche Forschungsanwendungen
2-(Tribromomethyl)-4(3H)-quinazolinone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Tribromomethyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets. The tribromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-4(3H)-quinazolinone: Lacks the tribromomethyl group but shares the quinazolinone core.
2-Chloromethyl-4(3H)-quinazolinone: Similar structure with a chloromethyl group instead of tribromomethyl.
2-(Dibromomethyl)-4(3H)-quinazolinone: Contains two bromine atoms instead of three.
Uniqueness
2-(Tribromomethyl)-4(3H)-quinazolinone is unique due to the presence of the tribromomethyl group, which imparts distinct reactivity and biological properties compared to its analogs. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
| 73987-33-4 | |
Molekularformel |
C9H5Br3N2O |
Molekulargewicht |
396.86 g/mol |
IUPAC-Name |
2-(tribromomethyl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C9H5Br3N2O/c10-9(11,12)8-13-6-4-2-1-3-5(6)7(15)14-8/h1-4H,(H,13,14,15) |
InChI-Schlüssel |
UFVGPWKNCAAUJU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)C(Br)(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Methyl-2-{[(3-methylphenyl)methyl]sulfanyl}pyridin-1-ium chloride](/img/structure/B14449513.png)
![2-{[(9H-Carbazol-9-YL)amino]methyl}phenol](/img/structure/B14449515.png)



![2-Oxa-7-azaspiro[4.5]decane-10-carboxylic acid, 1,6,8-trioxo-, methyl ester](/img/structure/B14449571.png)
